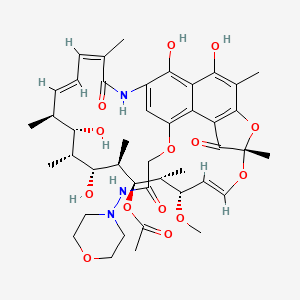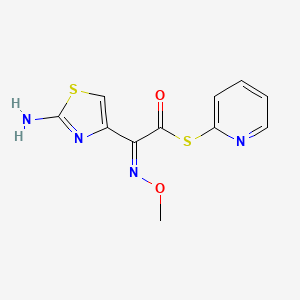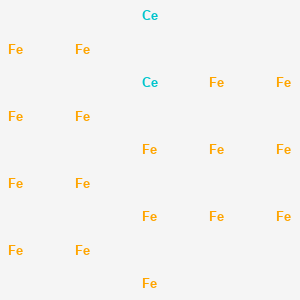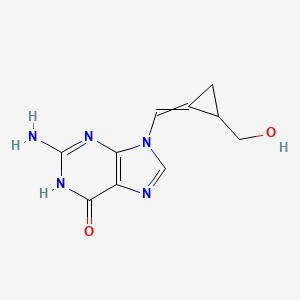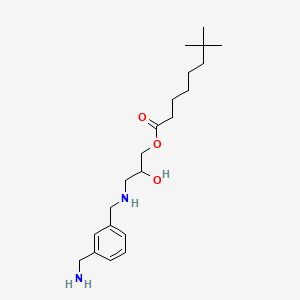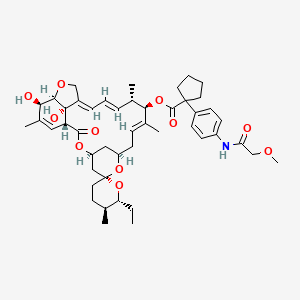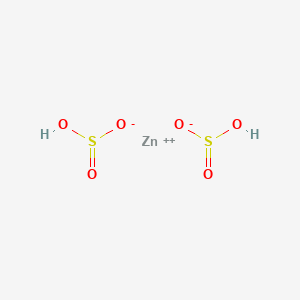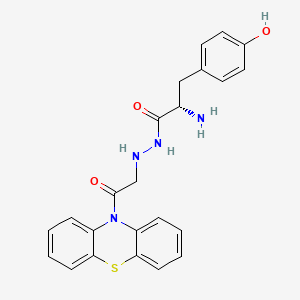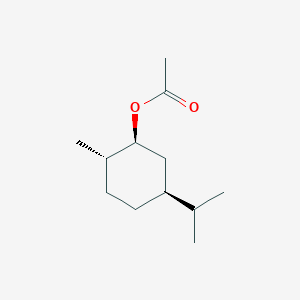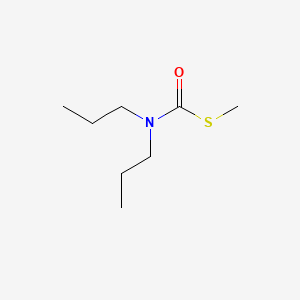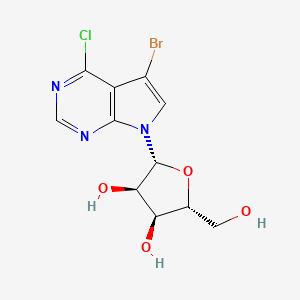
7H-Pyrrolo(2,3-d)pyrimidine, 5-bromo-4-chloro-7-beta-D-ribofuranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 103803 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is often studied for its interactions and effects in different chemical and biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 103803 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:
Starting Materials: Selection of appropriate starting materials that will undergo chemical transformations.
Reaction Conditions: Use of specific solvents, temperatures, and catalysts to facilitate the desired chemical reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the compound.
Industrial Production Methods
In an industrial setting, the production of NSC 103803 may involve large-scale chemical reactors and automated systems to ensure consistent quality and efficiency. The process may include:
Batch Processing: Producing the compound in discrete batches with strict quality control measures.
Continuous Processing: Using continuous flow reactors to produce the compound in a steady stream, which can be more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
NSC 103803 can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another in the molecule.
Common Reagents and Conditions
The reactions involving NSC 103803 often require specific reagents and conditions, such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
NSC 103803 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 103803 involves its interaction with specific molecular targets and pathways. This can include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Affecting Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
NSC 103803 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Another compound with similar chemical properties but different biological activities.
NSC 181339-01: Known for its use in different therapeutic applications.
NSC 8184: Studied for its distinct mechanism of action and effects.
In comparison, NSC 103803 may offer unique advantages in terms of its reactivity, stability, or specific interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
24385-15-7 |
|---|---|
Fórmula molecular |
C11H11BrClN3O4 |
Peso molecular |
364.58 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(5-bromo-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H11BrClN3O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
CUKHVEVYOJENQF-IOSLPCCCSA-N |
SMILES isomérico |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN=C2Cl)Br |
SMILES canónico |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CN=C2Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


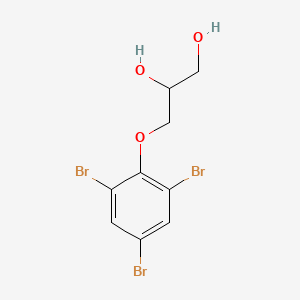
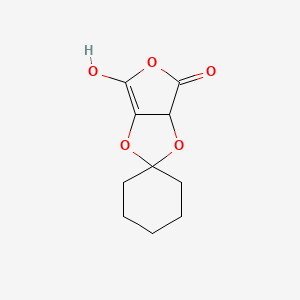
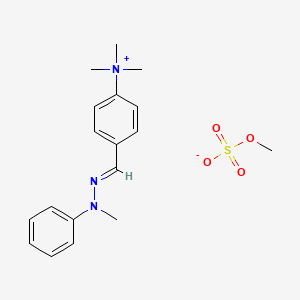
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)
